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Abstract

SKF 81297 hydrobromide, chemically known as (z)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-
3-benzazepine hydrobromide, is a potent and selective agonist for the dopamine D1-like
receptor family (D1 and D5 receptors).[1][2][3] Since its development, it has become an
invaluable pharmacological tool for elucidating the role of D1 receptor signaling in various
physiological and pathological processes within the central nervous system. This technical
guide provides an in-depth overview of the discovery, history, pharmacological properties, and
key experimental methodologies associated with SKF 81297 hydrobromide. All quantitative
data are presented in structured tables, and key experimental workflows and signaling
pathways are visualized using diagrams to facilitate a comprehensive understanding for
researchers and drug development professionals.

Discovery and History

SKF 81297 emerged from the extensive research programs at Smith, Kline & French (SKF)
laboratories focused on the development of benzazepine derivatives as dopaminergic agents.
[4] The development of benzazepines was a significant step forward in the quest for selective
dopamine receptor ligands. While a detailed public account of the exact discovery of SKF
81297 is not readily available, it was part of a broader effort to synthesize and characterize
novel compounds with high affinity and selectivity for the D1 receptor. This research was
spurred by the growing understanding of the distinct roles of D1 and D2 dopamine receptors in
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the brain. The successful identification of SKF 81297 as a potent and centrally active D1
agonist provided the scientific community with a crucial tool to investigate the therapeutic
potential of targeting this receptor subtype, particularly in conditions such as Parkinson's
disease.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of SKF 81297 hydrobromide is provided in
the table below.

Property Value Reference(s)

(+)-6-Chloro-2,3,4,5-
Chemical Name tetrahydro-1-phenyl-1H-3- [2]

benzazepine hydrobromide

Molecular Formula C16H16CINO2.HBr

Molecular Weight 370.67 g/mol

CAS Number 67287-39-2

Purity >98% (HPLC) [2]

Soluble to 100 mM in DMSO
Solubility and to 10 mM in water with

gentle warming.

Pharmacological Profile
Binding Affinity

SKF 81297 hydrobromide is characterized by its high affinity for the dopamine D1-like
receptors. The following table summarizes its binding affinities (Ki) for various neurotransmitter
receptors.
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Receptor Ki (nM) Species Radioligand Reference(s)
Dopamine D1 1.9 Rat [3H]-SCH 23390 [3]

Dopamine D1 15 Human [3H]-SCH 23390 [7]

Dopamine D5 15 Human Not Specified [7]

Dopamine D2 1272 Not Specified Not Specified [8]

Dopamine D3 >10,000 Not Specified Not Specified [8]

Serotonin 5-

HT2A 955 Not Specified Not Specified [8]

Adrenergic a2 509 Not Specified Not Specified [8]

Functional Activity

SKF 81297 acts as a full agonist at the D1 receptor, stimulating downstream signaling

pathways. The table below presents its functional potency (EC50) in various in vitro assays.

] Measured
Assay EC50 (nM) Cell Line Reference(s)
Response
cAMP Gs-cAMP
_ 4.7 HEK293 [7]
Accumulation Glosensor assay
B-arrestin PRESTO-Tango
_ 360 HEK293 [7]
Recruitment assay
Coelenterazine-
) based [3-
B-arrestin )
9500 CHOK1 galactosidase [7]

Recruitment

reporter gene

assay

Signaling Pathways

Activation of the D1 receptor by SKF 81297 initiates a canonical signaling cascade involving

the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in
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turn catalyzes the conversion of ATP to cyclic AMP (CAMP). Elevated cAMP levels then activate
Protein Kinase A (PKA), which phosphorylates various downstream targets, including the
transcription factor CREB (CAMP response element-binding protein) and DARPP-32
(dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

phosphorylates [R50 inhibits

phosphorylates regulates
E—g—> ene Expression)

Protein Kinase A (PKA)

Click to download full resolution via product page

Caption: D1 Receptor Signaling Pathway activated by SKF 81297.

Experimental Protocols
Synthesis of SKF 81297 Hydrobromide

While a detailed, step-by-step synthesis protocol for SKF 81297 is not publicly available from
its originators, the synthesis of related 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines
generally involves the cyclization of specific amino alcohols, followed by demethylation of
methoxy precursors to yield the final benzazepine structure.[1]

A generalized workflow for the synthesis of such compounds is presented below.
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Starting Materials
(e.g., substituted phenethylamines and benzaldehydes)

Formation of an intermediate
(e.g., amino alcohol)

Cyclization
(e.g., via acid catalysis)

Demethylation (if necessary)

Purification and Salt Formation
(e.g., with HBr)

SKF 81297 Hydrobromide

Click to download full resolution via product page

Caption: Generalized Synthesis Workflow for Benzazepines.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SKF 81297 for the dopamine D1 receptor.
Materials:
¢ Cell membranes expressing the human or rat D1 receptor.

¢ [3H]-SCH 23390 (radioligand).
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SKF 81297 hydrobromide (test compound).
Non-specific binding control (e.g., unlabeled SCH 23390 at a high concentration).

Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, pH
7.4).

96-well microplates.
Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of SKF 81297.

In a 96-well plate, combine the cell membranes, [3H]-SCH 23390, and either buffer, SKF
81297, or the non-specific binding control.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach
equilibrium.

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to
separate bound from free radioligand.

Wash the filters with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a
scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value of SKF 81297 from a competition binding curve and calculate the
Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional agonist activity of SKF 81297 at the D1 receptor.
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Materials:

HEK293 cells stably expressing the human D1 receptor.

o SKF 81297 hydrobromide.

o Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
e CAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

e Cell culture medium and reagents.

o 384-well microplates.

Procedure:

o Seed the D1-expressing HEK293 cells into 384-well plates and culture overnight.
o Prepare serial dilutions of SKF 81297.

» Remove the culture medium and add the SKF 81297 dilutions to the cells.
 Incubate for a specified time (e.g., 30 minutes) at 37°C.

e Lyse the cells and measure the intracellular cAMP levels according to the instructions of the
chosen cAMP assay Kit.

e Plot the cAMP concentration against the log concentration of SKF 81297 to generate a dose-
response curve and determine the EC50 value.

In Vivo Behavioral Assessment: Locomotor Activity

Objective: To assess the effect of SKF 81297 on spontaneous locomotor activity in rodents.
Materials:
e Male Wistar rats or C57BL/6 mice.

o SKF 81297 hydrobromide dissolved in saline.
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» Vehicle control (saline).
o Open-field activity chambers equipped with infrared beams.
Procedure:

e Habituate the animals to the activity chambers for at least 30 minutes on the day before the
experiment.

e On the test day, administer SKF 81297 (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle
to the animals.

o Immediately place the animals back into the activity chambers.

» Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g.,
60-120 minutes).

e Analyze the data to determine the dose-dependent effects of SKF 81297 on locomotor
activity.

Conclusion

SKF 81297 hydrobromide remains a cornerstone in dopamine receptor research. Its high
affinity and selectivity for the D1-like receptors, coupled with its central activity, have enabled
significant advancements in our understanding of the role of this receptor system in health and
disease. This technical guide provides a comprehensive resource for researchers, summarizing
its key properties and providing a framework for its application in various experimental
paradigms. As research into the complexities of dopaminergic signaling continues, SKF 81297
will undoubtedly continue to be a vital tool for scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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